molecular formula C10H12N4O2S3 B14960563 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 333352-27-5

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B14960563
CAS No.: 333352-27-5
M. Wt: 316.4 g/mol
InChI Key: RDBQPRLYWHGRJT-UHFFFAOYSA-N
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Description

N-{2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a sulfanyl-ethyl linker connecting to a benzenesulfonamide moiety. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including anticancer and enzyme inhibitory properties . Its structure combines the pharmacophoric features of sulfonamides (known for antimicrobial and diuretic effects) and 1,3,4-thiadiazoles (associated with antitumor and anti-inflammatory activities).

Properties

CAS No.

333352-27-5

Molecular Formula

C10H12N4O2S3

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S3/c11-9-13-14-10(18-9)17-7-6-12-19(15,16)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13)

InChI Key

RDBQPRLYWHGRJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide under reflux conditions to yield the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with benzenesulfonyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds .

Scientific Research Applications

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The target compound’s benzenesulfonamide group is unsubstituted, whereas analogues often feature substituents that modulate solubility, bioavailability, or target binding. For example:

  • N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide () introduces a methyl group at the para position of the benzene ring, enhancing lipophilicity .

Modifications to the Thiadiazole Core

Variations in the thiadiazole substituents significantly impact biological activity:

  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () replace the sulfonamide with a benzamide and incorporate piperidine moieties, enhancing acetylcholinesterase inhibition .
  • 2-(benzylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () substitutes the ethyl linker with a benzylsulfanyl-acetamide group, increasing steric bulk and altering pharmacokinetics .

Functional Group Replacements

  • N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide () replaces the benzenesulfonamide with a biphenylcarbonyl-benzamide system, likely enhancing affinity for hydrophobic enzyme pockets .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide () introduces a methoxy-dioxocyclohexadienyl group, which may confer redox activity .

Comparative Data Table

Compound Name Substituents on Benzene Thiadiazole Modifications Molecular Formula Key Properties/Activities Reference
N-{2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide None 5-Amino, sulfanyl-ethyl linker C₁₁H₁₃N₄O₂S₃* Base structure for SAR studies [6, 8]
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide 4-Methyl Same as target C₁₂H₁₅N₄O₂S₃ Increased lipophilicity
4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide 4-Amino 5-Ethyl, no linker C₁₀H₁₂N₄O₂S₂ Simplified scaffold
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Benzamide Piperidine-ethyl-thio linker C₁₆H₂₁N₅OS₂ Acetylcholinesterase inhibition
2-(Benzylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide None (acetamide) Benzylsulfanyl, 5-phenyl C₁₇H₁₅N₃OS₂ Steric bulk modification

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